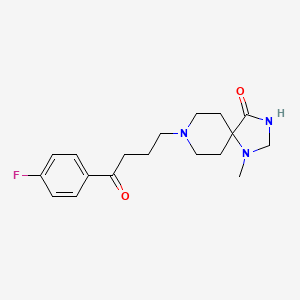
V68MR69Ldz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a synthetic organic compound with a unique structure that includes a fluorine atom, making it of particular interest in various scientific fields.
Preparation Methods
The synthesis of V68MR69Ldz involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
V68MR69Ldz undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are possible with appropriate reagents like halogens or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
V68MR69Ldz has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of V68MR69Ldz involves its interaction with specific molecular targets. It can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is known to affect protein-protein interactions and gene expression .
Comparison with Similar Compounds
V68MR69Ldz can be compared with other fluorinated organic compounds. Similar compounds include:
Fluorobenzene: A simple aromatic compound with a fluorine atom.
Fluoroacetate: Known for its biological activity as a metabolic inhibitor.
Fluorouracil: A widely used chemotherapeutic agent.
What sets this compound apart is its unique structure and the specific functional groups it contains, which confer distinct chemical and biological properties.
Properties
CAS No. |
217635-62-6 |
|---|---|
Molecular Formula |
C18H24FN3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-methyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C18H24FN3O2/c1-21-13-20-17(24)18(21)8-11-22(12-9-18)10-2-3-16(23)14-4-6-15(19)7-5-14/h4-7H,2-3,8-13H2,1H3,(H,20,24) |
InChI Key |
GRADLHIYNHRBCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC(=O)C12CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















